N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Ocular Hypotensive Activity
One key application area is the development of topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have been investigated for their ocular hypotensive effects. These compounds have shown significant potential in lowering intraocular pressure (IOP), making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).
Antimicrobial and Environmental Degradation
Research on the degradation of sulfonamide antibiotics in the environment by microbial action reveals insights into potential environmental applications. The microbial strain Microbacterium sp. BR1 degrades sulfamethoxazole and other sulfonamides through a pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This process, which involves the release of sulfite and other metabolites, highlights an innovative strategy for mitigating the environmental impact of persistent sulfonamide antibiotics (Ricken et al., 2013).
Synthetic Methodologies
The synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates via copper/silver-mediated cascade reactions showcases the compound's relevance in synthetic organic chemistry. This method provides an efficient route to a series of 2-sulfonylbenzo[b]furans, demonstrating the compound's utility in facilitating complex organic syntheses (Li & Liu, 2014).
Inhibitory Activities and Potential Therapeutic Applications
Investigations into the enzyme inhibitory potential of new sulfonamides bearing benzodioxane and acetamide moieties have uncovered their potential as α-glucosidase and acetylcholinesterase inhibitors. This research highlights the therapeutic possibilities of such compounds in treating diseases related to enzyme dysfunction, further emphasizing their significance in medicinal chemistry (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-18(15-2-1-7-23-15)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-16(10-13)25-9-8-24-14/h1-7,10,18-20H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUZIORWDCZEDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.